1-(3-chlorobenzyl)-1H-indole-2,3-dione 3-oxime
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Overview
Description
1-(3-chlorobenzyl)-1H-indole-2,3-dione 3-oxime is a synthetic organic compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzyl)-1H-indole-2,3-dione 3-oxime typically involves the reaction of 1-(3-chlorobenzyl)-1H-indole-2,3-dione with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction conditions generally include heating the mixture to reflux for several hours to ensure complete conversion to the oxime.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorobenzyl)-1H-indole-2,3-dione 3-oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Substituted indole derivatives.
Scientific Research Applications
1-(3-chlorobenzyl)-1H-indole-2,3-dione 3-oxime has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study enzyme mechanisms and interactions due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-1H-indole-2,3-dione 3-oxime involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The oxime group can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the indole moiety can interact with various biological targets, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorobenzyl)-1H-indole-2,3-dione: The parent compound without the oxime group.
1-(3-chlorobenzyl)-1H-indole-2,3-dione 3-nitrile: The nitrile derivative formed by oxidation of the oxime.
1-(3-chlorobenzyl)-1H-indole-2,3-dione 3-amine: The amine derivative formed by reduction of the oxime.
Uniqueness
1-(3-chlorobenzyl)-1H-indole-2,3-dione 3-oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity The oxime group can participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-nitrosoindol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(17-20)15(18)19/h1-8,19H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAYCTZHDZVALC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CC3=CC(=CC=C3)Cl)O)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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